(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Description
This compound belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the 2-position, a ketone group at the 3-position, and a sulfonate ester at the 6-position of the benzofuran core. The (2Z)-stereochemistry indicates the cis configuration of the benzylidene moiety (a 4-chlorophenyl group) relative to the ketone oxygen. The 4-methoxybenzenesulfonate ester introduces both sulfonate (electron-withdrawing) and methoxy (electron-donating) groups, which influence solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C22H15ClO6S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C22H15ClO6S/c1-27-16-6-9-18(10-7-16)30(25,26)29-17-8-11-19-20(13-17)28-21(22(19)24)12-14-2-4-15(23)5-3-14/h2-13H,1H3/b21-12- |
InChI Key |
DSPKZSBVBPFOHM-MTJSOVHGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogues of this compound primarily differ in substituents on the benzylidene group, the sulfonate/ester moiety, or the benzofuran core. Below is a detailed analysis based on available data from analogues in and , supplemented by general organic chemistry principles.
Substituent Effects on the Benzylidene Group
- Target Compound : Features a 4-chlorobenzylidene group. The chlorine atom is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ketone system, which may increase reactivity toward nucleophilic attack.
- The 4-fluorobenzoate ester further modifies solubility and metabolic stability. (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (): The 2,4-dimethoxybenzylidene group provides strong electron-donating effects, which could stabilize the conjugated system and alter redox properties.
Table 1: Substituent Comparison
Sulfonate/Ester Group Modifications
- Target Compound : The 4-methoxybenzenesulfonate group combines sulfonate’s polar nature with methoxy’s electron-donating properties, balancing solubility in polar solvents and membrane permeability.
- Analogue : The 4-fluorobenzoate ester replaces sulfonate with a less polar benzoate, likely reducing water solubility but enhancing lipid bilayer penetration.
Electronic and Steric Impacts
- Conjugation and Reactivity : The target compound’s 4-chloro group enhances conjugation in the benzylidene-ketone system, making it more reactive toward nucleophiles (e.g., thiols in enzyme active sites) compared to methyl or methoxy-substituted analogues.
- Steric Effects : The 7-methyl group in ’s analogue introduces steric hindrance near the benzofuran core, which could limit binding to sterically sensitive targets.
Q & A
Q. What are the key considerations for synthesizing (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate?
The synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation to form the benzylidene-benzofuran core.
- Esterification/sulfonation to introduce the 4-methoxybenzenesulfonate group.
Critical parameters include: - Temperature control (e.g., 60–80°C for condensation to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
- Catalysts (e.g., piperidine for condensation, sulfuric acid for sulfonation) .
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize yield (>70% achievable under controlled conditions) .
Q. How is the molecular structure of this compound characterized?
Key analytical techniques include:
- NMR spectroscopy :
- 1H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 5.5–6.5 ppm indicate Z-configuration of the benzylidene group .
- 13C NMR: Signals at ~160–180 ppm confirm carbonyl groups (e.g., 3-oxo in benzofuran) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angle between benzofuran and sulfonate groups ≈ 45°) .
- Mass spectrometry : Molecular ion peak at m/z ~472 (C23H17ClO7S) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (IC50 values compared to standard antibiotics) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorometric methods) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR). Key findings:
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) .
Q. How to resolve contradictions in spectroscopic data during structural validation?
Case Example : Discrepancies in NMR chemical shifts may arise from:
- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts .
- Tautomerism : Use variable-temperature NMR to detect equilibrium between enol and keto forms .
Methodological Approach : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹ confirms 3-oxo group) and X-ray data .
Q. What strategies optimize regioselectivity during functionalization of the benzofuran core?
- Directed ortho-metalation : Use LDA to deprotonate the 6-position before sulfonation .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) with TMSCl .
- Catalytic systems : Pd(OAc)2/XPhos enhances coupling efficiency for aryl sulfonate introduction (yield >80%) .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across assays?
Q. Why might X-ray crystallography and DFT calculations show divergent bond angles?
- Crystal packing forces : X-ray data reflect solid-state conformations, while DFT models gas-phase geometry .
- Solution-state dynamics : NMR NOESY can identify flexible regions (e.g., rotation around the benzylidene bond) .
Methodological Tables
Q. Table 1. Comparative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine, EtOH | 70 | 75 | |
| Sulfonation | H2SO4, SO3 | 110 | 68 | |
| Purification | Column Chromatography (Hexane:EtOAc) | - | 90+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
